Testosterone Valerate

Descripción general

Descripción

Métodos De Preparación

Testosterone valerate can be synthesized through the esterification of testosterone with valeric acid. The reaction typically involves the use of an acid catalyst and an organic solvent. Industrial production methods often employ large-scale esterification processes to ensure high yields and purity . The testosterone obtained is purified by contacting it with a mixture of methanol and triethylamine, followed by the addition of water to the reaction mixture .

Análisis De Reacciones Químicas

Hydrolysis and Metabolism

Testosterone valerate undergoes hydrolysis in vivo to release free testosterone:

-

Ester cleavage : The ester bond (C17β-valerate) is hydrolyzed by esterases in the liver or muscle tissue, releasing testosterone and valeric acid .

-

Metabolic pathway :

-

Ester hydrolysis : Conversion to testosterone and valeric acid.

-

Testosterone metabolism : Further transformations include:

-

Comparative Analysis of Testosterone Esters

| Property | This compound | Testosterone Propionate | Testosterone Enanthate |

|---|---|---|---|

| Ester Group | Valeric acid (C5) | Propanoic acid (C3) | Heptanoic acid (C7) |

| Relative Molecular Weight | 1.58 | 1.19 | 1.39 |

| Relative Testosterone Content | 0.63 | 0.84 | 0.72 |

| Half-Life | ~2× testosterone propionate | Short-acting | Intermediate-acting |

| LogP (Hydrophobicity) | 6.3–9.2 | 3.7–4.9 | 3.6–7.0 |

Data compiled from comparative studies of testosterone esters

Stability and Degradation

This compound exhibits:

-

Thermal stability : Requires controlled heating during synthesis (e.g., 70–80°C for purification) .

-

Chemical stability : Resistant to hydrolysis under physiological conditions due to the valerate ester’s lipophilicity .

-

Impurity control : Purification steps (e.g., methanol/water crystallization) ensure minimal byproducts .

Key Reaction Mechanisms

-

Esterification :

-

Hydrolysis :

-

Metabolic Reduction :

Aplicaciones Científicas De Investigación

Therapeutic Applications

-

Hormone Replacement Therapy (HRT)

- Indications : Testosterone Valerate is often used in HRT for men with hypogonadism, a condition characterized by insufficient testosterone production. It helps restore normal testosterone levels, improving symptoms such as fatigue, depression, and decreased libido .

- Administration : Typically administered intramuscularly, it allows for controlled release into the bloodstream.

-

Transgender Hormone Therapy

- Use in Transgender Men : this compound is utilized in feminizing hormone therapy to help transgender men develop secondary sexual characteristics. Studies have shown that it can effectively increase muscle mass and improve sexual function in this population .

- Case Studies : For example, a case study at the Mayo Clinic illustrated the use of injectable estradiol valerate alongside this compound to manage nonsuppressed testosterone levels in transgender women undergoing gender-affirming hormone therapy .

- Treatment of Breast Cancer

- Management of Wasting Syndromes

Pharmacological Properties

- Mechanism of Action : this compound acts by binding to androgen receptors in various tissues, leading to anabolic effects such as increased protein synthesis and muscle hypertrophy. It also influences mood and energy levels through its action on the central nervous system .

- Pharmacokinetics : The esterification with valeric acid allows for a slower release compared to free testosterone, providing a more prolonged effect while maintaining manageable dosing intervals.

Case Studies

Mecanismo De Acción

Testosterone valerate exerts its effects by acting as a prodrug of testosterone. Once administered, it is hydrolyzed to release testosterone, which then binds to androgen receptors in target tissues. This binding induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics . The molecular targets and pathways involved include the androgen receptor and various downstream signaling pathways that regulate gene expression .

Comparación Con Compuestos Similares

Testosterone valerate is similar to other testosterone esters, such as testosterone propionate, testosterone enanthate, and testosterone cypionate. it has a unique profile in terms of its duration of action and pharmacokinetics . For example:

Testosterone propionate: Short-acting ester with a half-life of about 2 days.

Testosterone enanthate: Medium-acting ester with a half-life of about 4-5 days.

Testosterone cypionate: Long-acting ester with a half-life of about 8 days.

This compound has an elimination half-life that is approximately twice that of testosterone propionate, making it a short-to-medium duration ester . This unique profile makes it suitable for specific therapeutic applications where a balance between rapid onset and sustained action is desired.

Actividad Biológica

Testosterone valerate is a synthetic derivative of testosterone, commonly used in hormone replacement therapy and for its anabolic properties. It is an esterified form of testosterone that allows for prolonged release and sustained action in the body. This article explores the biological activity of this compound, focusing on its effects on various physiological processes, therapeutic applications, and safety profiles based on diverse research findings.

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties due to its esterification. After intramuscular injection, it is hydrolyzed to release testosterone, which then enters systemic circulation. The half-life of this compound is approximately 4-5 days, allowing for less frequent dosing compared to non-esterified testosterone forms.

Hormonal Regulation

This compound significantly affects serum testosterone levels. In a study involving male rats, administration of this compound resulted in a dose-dependent increase in serum testosterone concentrations, demonstrating its effectiveness in elevating androgen levels .

Sexual Function

Research indicates that this compound can enhance sexual function. A double-blind study assessed the efficacy of low-dose testosterone gel combined with estrogen in postmenopausal women. Results showed significant improvements in sexual function scores among those receiving testosterone compared to the control group .

Muscle Mass and Strength

This compound has been shown to promote increases in lean body mass and muscle strength. In a population-based study, long-term testosterone therapy was associated with reduced mortality and cardiovascular events while improving muscle strength in older men .

Case Study 1: Transgender Women

A case study involving transgender women undergoing gender-affirming hormone therapy highlighted the challenges of achieving desired serum testosterone levels while using estradiol valerate. Despite adequate estradiol levels, some patients experienced nonsuppressed testosterone levels, indicating that dosage adjustments may be necessary for optimal hormonal balance .

Case Study 2: Postmenopausal Women

Another case study assessed the impact of combining estrogen with this compound on sexual function in postmenopausal women. The addition of testosterone led to greater improvements in sexual function compared to estrogen alone, suggesting that this compound can be beneficial in this demographic .

Research Findings

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include acne, mood swings, and changes in libido. Long-term studies suggest that careful monitoring is essential to mitigate risks associated with hormone replacement therapy, particularly concerning cardiovascular health and prostate cancer risk .

Propiedades

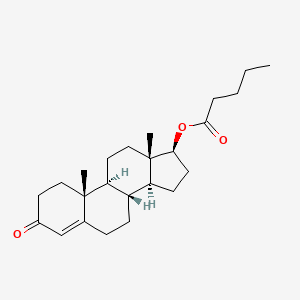

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-4-5-6-22(26)27-21-10-9-19-18-8-7-16-15-17(25)11-13-23(16,2)20(18)12-14-24(19,21)3/h15,18-21H,4-14H2,1-3H3/t18-,19-,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNQPYVHDCHENM-CGRIZKAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185204 | |

| Record name | Testosterone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3129-43-9 | |

| Record name | Testosterone, valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003129439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SF23403A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.